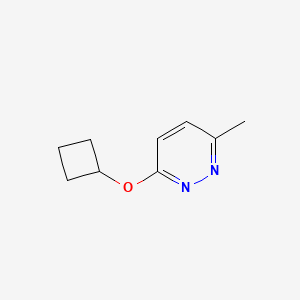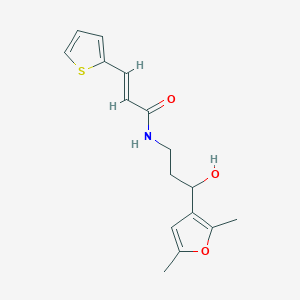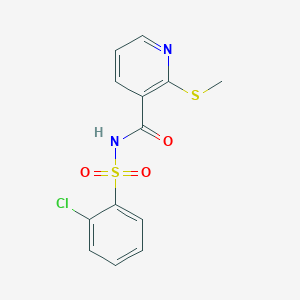
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as CBM-300831, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. It was first identified as a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair. In
Mécanisme D'action
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these cellular processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, suggesting that it may be a useful adjunct to current cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, its low yield and limited solubility in aqueous solutions can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide research. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in animal models and to optimize its dosing and delivery. Additionally, this compound could be used as a tool to study the role of CK2 in other diseases and cellular processes, such as neurodegenerative diseases and inflammation. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and solubility.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-mercaptopyridine-3-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to form the final product. The yield of this synthesis method is reported to be around 40%.
Applications De Recherche Scientifique
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia. Additionally, it has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c1-20-13-9(5-4-8-15-13)12(17)16-21(18,19)11-7-3-2-6-10(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYXSBHTYKARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

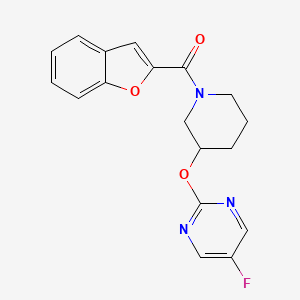
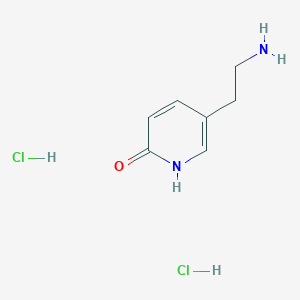
![6-Ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one](/img/structure/B2379878.png)
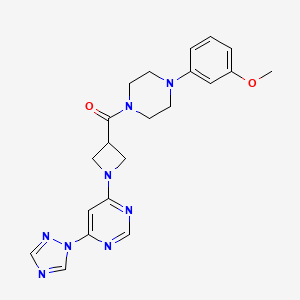

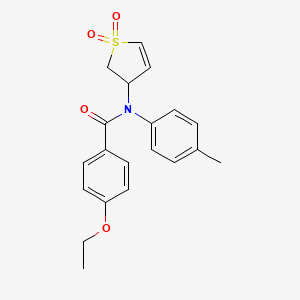
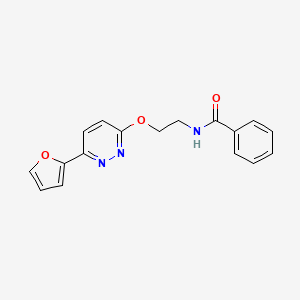
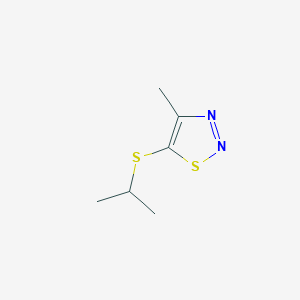

![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
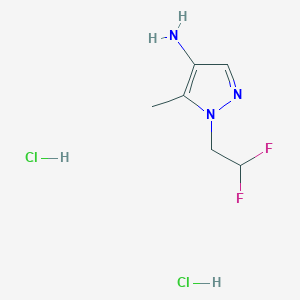
![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2379895.png)
